

NMR characterization of sulfonamides derived from "Methyl 3-(chlorosulfonyl)-4-methylbenzoate"

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Compound of Interest

Compound Name: *Methyl 3-(chlorosulfonyl)-4-methylbenzoate*

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A Comparative Guide to the NMR Characterization of Sulfonamides Derived from **Methyl 3-(chlorosulfonyl)-4-methylbenzoate**

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel sulfonamide derivatives is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of sulfonamides synthesized from **methyl 3-(chlorosulfonyl)-4-methylbenzoate**. While specific experimental data for a wide range of these derivatives is not extensively published, this guide presents a predictive comparison based on established NMR principles for sulfonamides and related aromatic compounds.

Data Presentation: Predicted NMR Spectral Data

The following tables summarize the key ^1H and ^{13}C NMR chemical shifts for the starting material, **methyl 3-(chlorosulfonyl)-4-methylbenzoate**, and representative sulfonamide derivatives. These predicted values are based on the known spectrum of the starting material and general substituent effects observed in similar sulfonamide structures.^{[1][2][3][4][5]} Actual experimental values may vary based on the solvent and specific amine used in the synthesis.

Table 1: Comparative ^1H NMR Chemical Shifts (δ , ppm) in CDCl_3

Compound	Ar-H (Position 2)	Ar-H (Position 5)	Ar-H (Position 6)	OCH ₃	Ar-CH ₃	NH (Amine)
Methyl 3-(chlorosulfonyl)-4-methylbenzoate	8.72 (d)	7.52 (d)	8.25 (dd)	3.97 (s)	2.86 (s)	-
Derivative A (from Ethylamine)	-8.5 (d)	-7.4 (d)	-8.0 (dd)	-3.9 (s)	-2.7 (s)	-5.0 (t)
)						
Derivative B (from Diethylamine)	-8.4 (d)	-7.4 (d)	-7.9 (dd)	-3.9 (s)	-2.7 (s)	-
Derivative C (from Aniline)	-8.3 (d)	-7.3 (d)	-7.8 (dd)	-3.9 (s)	-2.6 (s)	-9.5 (s)

Table 2: Comparative ¹³C NMR Chemical Shifts (δ , ppm) in CDCl₃

Compound	C=O	Ar-C (Substitute d)	Ar-CH	OCH ₃	Ar-CH ₃
Methyl 3-(chlorosulfonyl)-4-methylbenzoate	~165.0	~145.0, ~140.0, ~135.0	~132.0, ~130.0, ~128.0	~52.0	~20.0
Derivative A (from Ethylamine)	~165.0	~142.0, ~138.0, ~136.0	~131.0, ~129.0, ~127.0	~52.0	~20.0
Derivative B (from Diethylamine)	~165.0	~141.0, ~138.0, ~137.0	~131.0, ~129.0, ~127.0	~52.0	~20.0
Derivative C (from Aniline)	~165.0	~140.0, ~139.0, ~138.0	~131.0, ~129.0, ~127.0	~52.0	~20.0

Experimental Protocols

A generalized, robust protocol for the synthesis and NMR characterization of sulfonamides from **methyl 3-(chlorosulfonyl)-4-methylbenzoate** is provided below. This protocol is adapted from standard procedures for sulfonamide synthesis.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Synthesis of Sulfonamides

- Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 - 1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a base, such as pyridine or triethylamine (1.5 - 2.0 equivalents), to the stirred solution.
- Sulfonyl Chloride Addition: Dissolve **methyl 3-(chlorosulfonyl)-4-methylbenzoate** (1.0 equivalent) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the

reaction mixture at 0 °C over 15-20 minutes.

- Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours.
- Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Workup: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1M hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

NMR Sample Preparation and Analysis

- Sample Preparation: Dissolve 5-10 mg of the purified sulfonamide derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- ¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum. This may require a larger sample amount or a longer acquisition time. Typical parameters include a 100 or 125 MHz spectrometer, a spectral width of 0 to 200 ppm, and proton decoupling.
- Data Processing: Process the acquired spectra by applying Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure. Use the ¹³C NMR spectrum to identify all unique carbon atoms.

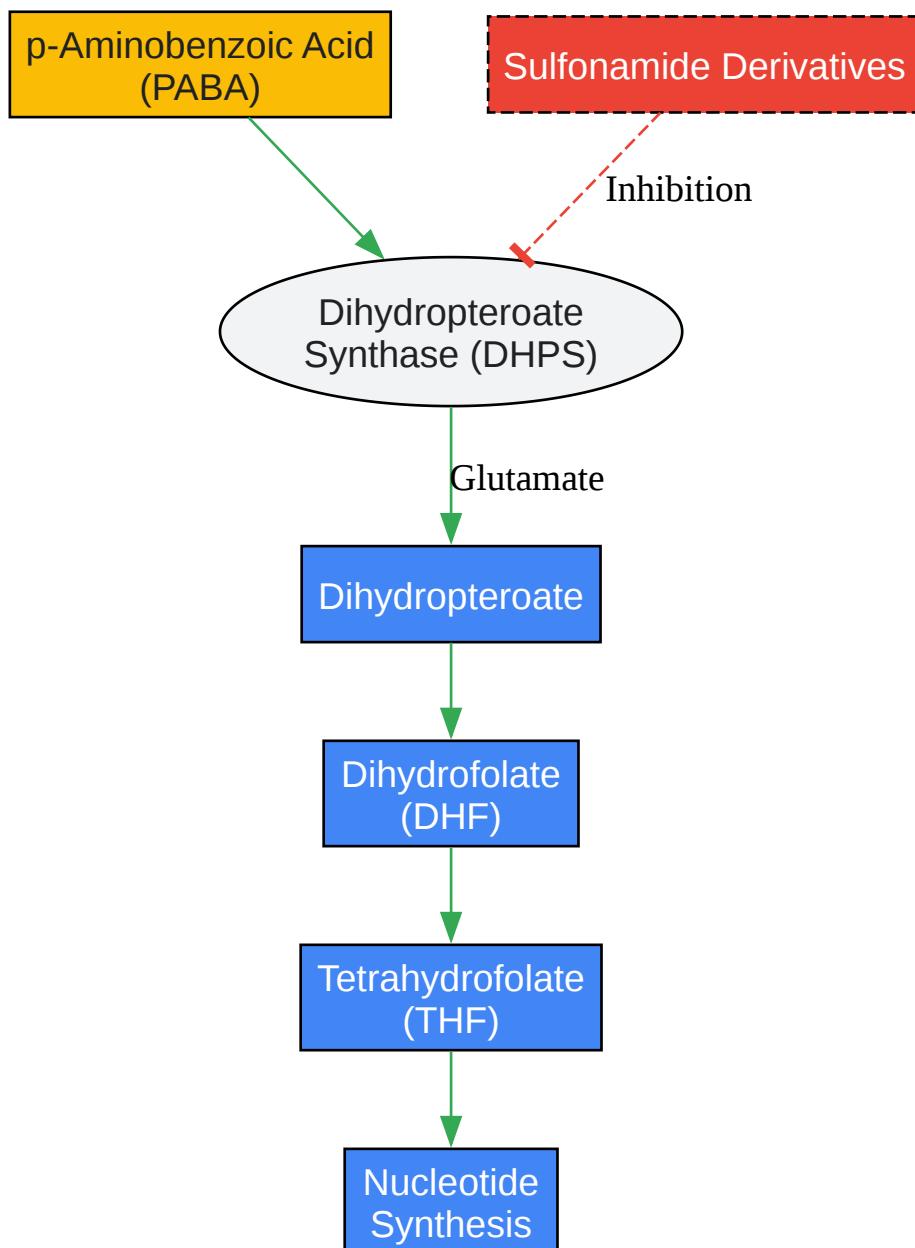
Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.



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Experimental Workflow for Sulfonamide Synthesis and Characterization.



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Representative Signaling Pathway: Folate Synthesis Inhibition by Sulfonamides.

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